![molecular formula C13H28Cl2N2 B1424708 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 30131-19-2](/img/structure/B1424708.png)
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the formula C₁₃H₂₈Cl₂N₂ . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, has been a subject of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is C₁₃H₂₈Cl₂N₂ . The average mass is 283.281 Da and the monoisotopic mass is 282.162964 Da .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound is utilized for the development of analytical methods . It serves as a reference material for chromatography and mass spectrometry . Its well-defined structure and properties allow for the calibration of instruments and validation of analytical procedures.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Pharmacokinetics
Tertiary aliphatic amines, a class to which this compound likely belongs, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
4-methyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOZWOMEMODDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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